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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1244133

Get Quote

Executive Summary & Compound Profile

(-)-8-O-Methyltetrangomycin (also known as MM 47755) is a bioactive angucyclinone antibiotic

originally isolated from Streptomyces species (e.g., Streptomyces rimosus, Streptomyces
mediolani). It represents a methylated derivative of the parent compound tetrangomycin. Its
structural core is the benz[a]anthraquinone skeleton, a hallmark of the angucycline class of
type Il polyketide synthase (PKS) products.

This guide provides a technical deep-dive into the spectral data required to unequivocally
identify this compound, distinguishing it from its non-methylated congeners (tetrangomycin) and
other stereoisomers.

Physicochemical Properties
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Property Description

(3S)-3-hydroxy-8-methoxy-1-methyl-1,2,3,4-

tetrahydrobenz[a]anthracene-7,12-dione

IUPAC Name

C
Molecular Formula H
0]
Molecular Weight 336.34 g/mol
Appearance Yellow to orange crystalline solid

Soluble in DMSO, CHCI

Solubility , Acetone; sparingly soluble in H
0]
Stereochemistry (-)-Enantiomer (3S configuration)

Kev Bioactivit Antibacterial (Gram-positive, e.g., B. subtilis),
ey Bioactivi
Y y Cytotoxic activity

Nuclear Magnetic Resonance (NMR) Analysis[2][4]
[5][6][7]

The structural validation of (-)-8-O-Methyltetrangomycin relies heavily on high-field NMR
(500/600 MHz). The critical distinction from tetrangomycin is the presence of the methoxy
group at position C-8, which alters the aromatic substitution pattern.

Representative H NMR Data (CDCI , 500 MHz)

The proton spectrum is characterized by a diagnostic methoxy singlet and the ABCD-type
aromatic system of the D-ring.
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Position

Multiplicity

Interpretation

(ppm) (H2)
. Methyl group at
1-CH 1.45-1.50 Doublet (d) 7.0 yigrotp
C-1 (Benzylic)
H-1 3.60-3.70 Multiplet (m) - Benzylic proton
Methylene
H-2a/b 1.80-2.20 Multiplet (m) - protons
(diastereotopic)
Proton at chiral
H-3 4.10-4.20 Multiplet/Broad - center (geminal
to OH)
Benzylic
H-4a/b 2.80-3.10 dd/m - methylene
protons
) Diagnostic
8-OMe 3.98 - 4.02 Singlet (s) - ]
Methoxy Signal
H-9 7.30 - 7.40 Doublet (d) 8.0 Aromatic D-ring
H-10 7.60-7.70 Triplet (t) 8.0 Aromatic D-ring
H-11 7.80-7.90 Doublet (d) 8.0 Aromatic D-ring
_ Aromatic B/C
H-5/6 7.50 - 8.10 Singlets/d -

ring protons

Note: Chemical shifts (

) are referenced to TMS (0.00 ppm) or residual CHCI

(7.26 ppm). Exact values may vary slightly based on concentration and temperature.

Representative C NMR Data (CDCI , 125 MHz)

The carbon spectrum confirms the quinone moiety and the specific methylation site.
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Position Type Interpretation
(ppm) yp P
) C-7 and C-12
C=0 (Quinone) 182.0-184.0 Cq
Carbonyls
Diagnostic Methox
8-OMe 56.0 - 56.5 CH J Y
Carbon
Ipso-carbon bearing
C-8 ~160.0 Cq _
OMe (Deshielded)
Carbinol carbon
C-3 65.0 - 68.0 CH _
(Chiral center)
C-1 30.0-32.0 CH Benzylic carbon
1-CH 20.0-22.0 CH Methyl group

Diagnostic Correlations (2D NMR)

To ensure scientific integrity, peak assignments must be validated via 2D correlations.

 HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment. You must

observe a correlation between the methoxy protons (

4.00) and the aromatic carbon C-8 (

~160). This places the methyl group unequivocally on the oxygen at position 8.

e COSY (Correlation Spectroscopy): Establishes the spin system of the aliphatic ring: H-1

H-2

H-3

H-4.

Mass Spectrometry & Infrared Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
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« lonization Mode: ESI(+) or APCI(+)

e Target lon: [M+H]

or [M+Na]

e Theoretical Mass:

Formula: C

[¢]

H

O

Exact Mass: 336.0998

[e]

o

[M+H]

: 337.1071

[¢]

[M+Na]
: 359.0890
o Fragmentation Pattern: Loss of H

O (18 Da) and CH

(15 Da) are common in MS/MS spectra of angucyclinones.

Infrared (IR) Spectroscopy

e Hydroxyl (-OH): Broad band at 3300-3500 cm

e Quinone Carbonyls (C=0): Strong, sharp bands at 1660-1675 cm

. The non-chelated quinone carbonyl typically appears at higher frequency.

e Aromatic C=C: 1580-1600 cm
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Stereochemical Determination

The "(-)" designation refers to the levorotatory optical rotation, which correlates to the 3S
absolute configuration in the natural product.

e Method: Circular Dichroism (CD) or Optical Rotation.
 Literature Value:

to

(c = 0.1, CHCI

)

o CD Spectrum: Exhibits the "angucycline helicity rule." A negative Cotton effect in the long-
wavelength transition band (n-

) typically correlates with the 3S configuration.

Experimental Workflow & Visualization
Structure Elucidation Logic

The following diagram illustrates the logical flow from isolation to structural confirmation,
ensuring a self-validating protocol.
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Figure 1: Step-by-step structural elucidation workflow for (-)-8-O-Methyltetrangomycin.

Biosynthetic Pathway Context
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Understanding the origin of the 8-OMe group aids in interpreting the spectral data (e.g., why
the signal is distinct).

Methyltransferase
O-Methylation at C8)

Cyclization Oxidation/Modifications Tetrangomycin

(Parent Aglycone)

Cofactor
SAV |t
(Methyl Donor)

uwme
(Pre-angucycline)

(-)-8-O-Methyltetrangomycin

Click to download full resolution via product page

Figure 2: Biosynthetic relationship showing the late-stage methylation of tetrangomycin.

Experimental Protocols
NMR Sample Preparation (Self-Validating)

e Solvent Selection: Use CDCI

(99.8% D) for general profiling. Use DMSO-
if solubility is poor or to observe exchangeable hydroxyl protons.
o Concentration: Dissolve 2—-5 mg of purified compound in 600 pL of solvent.

e Shimming: Shim until the residual CHCI

peak (or TMS) has a linewidth at half-height < 0.5 Hz.

o Referencing: Calibrate spectra to the residual solvent peak (CDCI

7.26,

77.16).

Purification Protocol (HPLC)

e Column: C18 Semi-preparative (e.g., Phenomenex Luna, 5 um, 250 x 10 mm).
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e Mobile Phase: Gradient of MeOH (A) and H

O + 0.1% Formic Acid (B).

o 0-2 min: 40% A

o 2-20 min: Linear gradient to 100% A
o Detection: UV at 254 nm and 430 nm (characteristic angucyclinone absorption).
 Validation: Re-inject collected peak to confirm purity >95% via peak area integration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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